molecular formula C10H8O3 B1272115 3-Acetoxybenzofuran CAS No. 93680-80-9

3-Acetoxybenzofuran

Cat. No. B1272115
CAS RN: 93680-80-9
M. Wt: 176.17 g/mol
InChI Key: XCBLZAJCKKRBED-UHFFFAOYSA-N
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Description

3-Acetoxybenzofuran is a chemical compound that serves as a scaffold for the development of potential drugs, particularly in the context of breast cancer treatment. The compound and its derivatives have been synthesized and investigated for their biological activities and interactions with biological receptors, such as the estrogen receptor alpha (ERα) in the case of breast cancer . The synthesis of various benzofuran derivatives, including 3-acetoxybenzofuran, has been achieved through different methods, including microwave-assisted synthesis and reactions with nucleophilic reagents .

Synthesis Analysis

The synthesis of 3-acetoxybenzofuran derivatives has been explored in several studies. A microwave-assisted synthesis method was used to create seven novel derivative compounds, which showed varying levels of antiproliferative activity against human breast cancer MCF-7 cells . Another study reported the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its subsequent reactions with nucleophilic reagents to obtain various benzofuran derivatives . Additionally, a one-pot multistep synthesis method was described for producing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones .

Molecular Structure Analysis

The molecular structure of 3-acetoxybenzofuran derivatives plays a crucial role in their biological activity. For instance, the Quantum Mechanics Polarized Ligand Docking (QPLD) study revealed that the binding interactions between the synthesized compounds and ERα correlated with their antiproliferative activities . The planarity of the C-2 substituent through the C-3 side chain in some derivatives suggested the existence of a modified conjugational triene system, which is relevant to their biological function as cysteinyl leukotriene receptor antagonists .

Chemical Reactions Analysis

The chemical reactivity of 3-acetoxybenzofuran derivatives has been explored through various transformations. The reaction of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran with nucleophilic reagents led to the formation of different benzofuran derivatives and condensed systems containing a benzofuran ring . The cyclization of certain acetic acid derivatives to phenanthro[4,5-bcd]furans has also been examined, with varying degrees of difficulty depending on the structure of the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetoxybenzofuran derivatives are influenced by their molecular structure. For example, the photophysical, redox, and thermal properties of oxadisilole-fused isobenzofurans were characterized, providing insights into the properties of these novel acenes . The synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate demonstrated the versatility of furan derivatives in chemical reactions and their potential utility in various applications .

Scientific Research Applications

Antibacterial Activity

3-Acetoxybenzofuran derivatives exhibit promising antibacterial properties. For instance, a novel derivative, 3-acetoxy-2-methylbenzoic anhydride, has shown significant antibacterial properties, albeit with no antifungal behavior. This compound was characterized using spectroscopic studies and X-ray crystallography, revealing its crystalline nature and potential as an antibacterial agent (Cakmak et al., 2022).

Anti-Breast Cancer Potential

Compounds derived from 3-Acetoxybenzofuran, like 3-acyl-5-hydroxybenzofurans, have shown promise as potential drugs for breast cancer treatment. These compounds, synthesized using microwave-assisted synthesis, demonstrated varying anti-proliferative effects against human breast cancer MCF-7 cells, with some showing significant activity. The efficacy of these compounds suggests that 3-Acetoxybenzofuran derivatives could be valuable in developing new anti-breast cancer therapies (Li et al., 2013).

Herbicidal Activity

Derivatives of 3-Acetoxybenzofuran, like the 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been identified as potential herbicides. These compounds displayed strong phytotoxic effects on Arabidopsis thaliana, indicating their potential utility in agricultural applications (Araniti et al., 2014).

Potential for Pesticide Bioremediation

Studies on carbofuran-degrading bacteria like Chryseobacterium sp. BSC2-3 have shown that these strains can transform carbofuran into 3-hydroxycarbofuran. This transformation highlights the role of 3-Acetoxybenzofuran derivatives in bioremediation processes, particularly in pesticide degradation, thereby contributing to environmental health (Park et al., 2022).

Antioxidant Properties

Certain 3-Acetoxybenzofuran derivatives, like 2-phenylbenzofuran derivatives, have been studied for their antioxidant properties. These compounds, particularly stemofurans, have shown promising results in scavenging free radicals, suggesting their potential use in developing antioxidant drugs (Thuy et al., 2020).

Antibacterial Metabolites from Marine Sources

Compounds like bulbiferates A and B, derived from Microbulbifer sp. from marine sources, have been identified as effective against certain bacterial strains. These acetamidohydroxybenzoate esters demonstrate the potential of 3-Acetoxybenzofuran derivatives in developing new antibacterial agents (Jayanetti et al., 2019).

properties

IUPAC Name

1-benzofuran-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLZAJCKKRBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377796
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxybenzofuran

CAS RN

93680-80-9
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93680-80-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13) is illustrated in Scheme 2A. According to the synthesis, methyl salicylate reacts with ethyl chloro acetate in the presence of potassium carbonate to give methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6). Hydrolysis of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6) followed by a consecutive cyclization of 2-(carboxymethoxy)benzoic acid (7) with acetic anhydride in the presence of sodium acetate gives benzofuran-3-yl acetate (8) which is converted to benzofuran-3(2H)-one (9) by methanolysis. Treatment of benzofuran-3(2H)-one (9) with O-methylhydroxylamine and sodium acetate affords benzofuran-3(2H)-one O-methyl oxime (10) which is oxidized with tert-butyl nitrate in hydrochloric acid to yield (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A). In the presence of potassium hydroxide, (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A) opens ethylene oxide resulting (3E)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime (12A) that undergoes potassium hydroxide-catalyzed cyclization to provide (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13).
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Synthesis routes and methods II

Procedure details

To acetic anhydride (300 mL) was added 2-(carboxymethoxy)benzoic acid (7) (100 g, 0.510 mol) at ambient temperature and heated to 130-140° C. The reaction temperature was maintained for 14-20 h under stirring. The progress of the reaction was monitored by the HPLC analysis. Upon completion of the reaction, the reaction mixture was cooled to 50-80° C., acetic anhydride was recovered at 50-80° C. at reduced pressure and the crude product was extracted with dichloromethane (500 mL). The dichloromethane layer was recovered completely to obtain the product meeting the desired specifications. Yield—76-85%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
JD Brewer, JA Elix - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… 2H)-one with phosphorus oxychloride and dimethylformamide is known to give 3-chlorobenzofuran-2carbaldehyde,l4 this has not previously been observed with a 3-acetoxybenzofuran …
Number of citations: 13 www.publish.csiro.au
WM Bryant III, GF Huhn - Synthetic communications, 1995 - Taylor & Francis
… The key steps are the formation of the enol acetate, 7-methoxy-3-acetoxybenzofuran, via an intramolecular Perkin condensation, followed by a facile acid hydrolysis to form 1. The …
Number of citations: 6 www.tandfonline.com
JY Merour, F Cossais - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
3‐Oxo‐2,3‐dihydrobenzofuran reacted with ethyl 2‐cyano‐3‐ethoxypropenoate, methyl 2‐cyano‐3‐methoxy‐propenoate affording compounds 3 (2‐(2‐cyano‐2‐alkoxycarbonylvinyl)‐3…
Number of citations: 9 onlinelibrary.wiley.com
QN Guo, L Lv, Y Zhou, P Yu, Y Teng - Advanced Materials …, 2013 - Trans Tech Publ
Aurones belong to a class of heterocyclic flavonoids which contains a benzofuran element associated with a benzylidene linked in position 2. Aurones possess a wide range of …
Number of citations: 3 www.scientific.net
L Lv, X Zhang, J Lv, Y Zhou, W Hu, P Yu, H Sun… - Proceedings of the 2012 …, 2014 - Springer
… 5-Bromo-3-acetoxybenzofuran(4). A mixture of acetic anhydride(170 mL), acetic acid(157 mL), anhydrous sodium acetate(20 g, 240 mmol), and compound 3 was heated to reflux for 4 h…
Number of citations: 4 link.springer.com
CF Carvalho, MV Sargent - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… This reaction gave 3-acetoxybenzofuran (27), which on acidic hydrolysis gave benzofuran-3(2H)-one (28). Wittig reaction of compound (28) with methoxycarbonyl…
Number of citations: 53 pubs.rsc.org
MR Patel, A Bhatt, JD Steffen, A Chergui… - Journal of medicinal …, 2014 - ACS Publications
… Cyclization of 33 to 3-acetoxybenzofuran-7-carboxylic acid (34) was accomplished by treating 33 with the 1:3:5 (42) proportions of sodium acetate, acetic acid, and acetic anhydride, …
Number of citations: 55 pubs.acs.org
A Mustafa - BENZO FU RAN S, 1974 - Wiley Online Library
… Acetylation of 3 (2H)-benzofuranone with acetic anhydride and sodium acetate offers 3-acetoxybenzofuran (37) but, if sulfuric acid is used as catalyst, there is a danger that a second …
Number of citations: 0 onlinelibrary.wiley.com
R Bekker - 1999 - scholar.ufs.ac.za
… in order to address the need for an easy large-scale synthesis ofbenzofuranones by converting the ester (127) into the diacid (130), which was cyclized to the 3-acetoxybenzofuran (131)…
Number of citations: 2 scholar.ufs.ac.za
J Bosch, T Roca, JL Catena, C Farrerons, I Miquel - Synthesis, 2000 - thieme-connect.com
… The closure of the benzofuran ring was accomplished by treatment of diacid 6 with a mixture of acetic acid, acetic anhydride and sodium acetate to afford 3-acetoxybenzofuran 7 in 71% …
Number of citations: 6 www.thieme-connect.com

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